Enhanced Yield Consistency in ¹⁸F-Aryl Fluoride Synthesis vs. Elemental Fluorine
Acetyl hypofluorite (CH₃COOF) demonstrates superior yield consistency compared to elemental fluorine (F₂) in the synthesis of ¹⁸F-labeled aryl fluorides via cleavage of aryl-tin bonds. When applied to a panel of eight simple aryl-tin derivatives, CH₃COOF provided more uniform radiochemical yields, averaging approximately 70% across all substrates [1]. In contrast, F₂ produced a much wider range of yields, varying from 54% to 95% depending on the specific substrate [1]. This reduced substrate-dependent variability is a key advantage for developing robust and reproducible radiosynthetic protocols.
| Evidence Dimension | Radiochemical Yield Consistency |
|---|---|
| Target Compound Data | ∼70% average yield across eight aryl-tin derivatives |
| Comparator Or Baseline | Elemental Fluorine (F₂): 54% – 95% yield (high variability) |
| Quantified Difference | Yield variability reduced from 41 percentage points (F₂) to a more consistent range centered at ∼70% (CH₃COOF) |
| Conditions | Eight simple aryl-tin derivatives, ¹⁸F-labeling, electrophilic cleavage of aryl-tin bonds |
Why This Matters
This matters for procurement in PET radiochemistry laboratories where reproducible, high-yielding syntheses of ¹⁸F-tracers are critical for minimizing costly precursor waste and ensuring consistent clinical production.
- [1] Firnau, G.; Chirakal, R.; Garnett, E. S. Fluorination of aromatic compounds with F2 and acetyl hypofluorite: synthesis of 18F-aryl fluorides by cleavage of aryl-tin bonds. J. Fluorine Chem. 1984, 24, 477-484. View Source
